molecular formula C7H6BClF2O3 B2936209 [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid CAS No. 2377611-72-6

[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid

Cat. No.: B2936209
CAS No.: 2377611-72-6
M. Wt: 222.38
InChI Key: BJYKSMQPOYGSNC-UHFFFAOYSA-N
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Description

[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C7H6BClF2O3 . It is a boronic acid derivative that features a phenyl ring substituted with a chloro group at the 3-position and a difluoromethoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 3-chloro-5-(difluoromethoxy)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

    Bases: Potassium carbonate, sodium carbonate, and potassium acetate are frequently employed bases.

    Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The process typically follows these steps:

Properties

IUPAC Name

[3-chloro-5-(difluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF2O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYKSMQPOYGSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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